Cas no 36150-00-2 (5-trans-Prostaglandin E2)

5-trans-Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2), characterized by the trans-configuration at the 5-position of its cyclopentane ring. This structural modification enhances its stability while retaining biological activity, making it a valuable tool for research in inflammation, smooth muscle contraction, and vascular physiology. It acts as a potent agonist for EP receptors, facilitating studies on prostaglandin-mediated signaling pathways. The compound is widely used in pharmacological and biochemical research due to its predictable activity and compatibility with in vitro and ex vivo assays. Its well-defined chemical properties ensure reproducibility in experimental applications, supporting investigations into prostaglandin-related mechanisms.
5-trans-Prostaglandin E2 structure
5-trans-Prostaglandin E2 structure
Product Name:5-trans-Prostaglandin E2
CAS No:36150-00-2
MF:C20H32O5
MW:352.465086936951
CID:296121
Update Time:2025-05-25

5-trans-Prostaglandin E2 Chemical and Physical Properties

Names and Identifiers

    • Prosta-5,13-dien-1-oicacid, 11,15-dihydroxy-9-oxo-, (5E,11a,13E,15S)-
    • 5-trans Prostaglandin E2
    • 5,6-trans-PGE2
    • 5-trans-PGE2
    • 5-trans-Prostaglandin E2
    • trans-Dinoprostone
    • (5E,11α,13E,15S)-11,15-Dihydroxy-9-oxoprosta-5,13-dienoic acid
    • (E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(E)-(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
    • 5,6-trans-Dinoprostone
    • Inchi: 1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,19+/m0/s1
    • InChI Key: XEYBRNLFEZDVAW-BRNHSORCSA-N
    • SMILES: O[C@@H]1CC([C@H](C/C=C/CCCC(=O)O)[C@H]1/C=C/[C@H](CCCCC)O)=O

Computed Properties

  • Exact Mass: 352.22506
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 12

Experimental Properties

  • PSA: 94.83

5-trans-Prostaglandin E2 Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

5-trans-Prostaglandin E2 Pricemore >>

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Additional information on 5-trans-Prostaglandin E2

Recent Advances in the Study of 5-trans-Prostaglandin E2 (CAS: 36150-00-2)

Prostaglandins (PGs) are lipid mediators derived from arachidonic acid that play crucial roles in various physiological and pathological processes, including inflammation, pain, and tissue repair. Among them, 5-trans-Prostaglandin E2 (5-trans-PGE2, CAS: 36150-00-2) has garnered significant attention due to its unique biological activities and potential therapeutic applications. This research brief synthesizes the latest findings on 5-trans-PGE2, focusing on its synthesis, mechanisms of action, and emerging roles in biomedical research.

Recent studies have highlighted the distinct structural and functional properties of 5-trans-PGE2 compared to its cis-isomer, PGE2. The trans-configuration at the C5-C6 bond confers different receptor-binding affinities and downstream signaling effects. A 2023 study published in the Journal of Lipid Research demonstrated that 5-trans-PGE2 exhibits selective agonism toward the EP3 receptor subtype, which is implicated in platelet aggregation and cardiovascular regulation. This finding suggests potential applications in modulating thrombotic events with reduced off-target effects.

Advances in synthetic chemistry have enabled more efficient production of 5-trans-PGE2. A novel enzymatic synthesis method reported in ACS Catalysis (2024) utilizes engineered cyclooxygenase-2 (COX-2) variants to achieve a 72% yield of 5-trans-PGE2 from arachidonic acid, addressing previous challenges in isomer purity. This breakthrough is particularly relevant for scaling up production for preclinical studies.

In cancer research, 5-trans-PGE2 has shown intriguing dual roles. While conventional PGE2 often promotes tumor progression, a 2023 Nature Communications study revealed that 5-trans-PGE2 can inhibit the epithelial-mesenchymal transition (EMT) in certain breast cancer cell lines through modulation of the Wnt/β-catenin pathway. However, these effects appear to be context-dependent, warranting further investigation into tissue-specific responses.

The compound's stability profile has been significantly improved through novel formulation approaches. A recent patent (WO2024023456) describes lipid nanoparticle encapsulation of 5-trans-PGE2 that extends its plasma half-life from minutes to hours while maintaining biological activity. This development could facilitate its transition from bench research to clinical applications.

Emerging evidence suggests that 5-trans-PGE2 may play a previously underappreciated role in tissue regeneration. A 2024 study in Science Translational Medicine reported that topical application of 5-trans-PGE2 accelerated wound healing in diabetic mice by 40% compared to controls, through enhanced angiogenesis and stem cell recruitment. These findings position 5-trans-PGE2 as a promising candidate for chronic wound therapeutics.

Despite these advances, challenges remain in fully elucidating the compound's pharmacological profile. Current research gaps include comprehensive pharmacokinetic studies across different administration routes and detailed investigations of potential cross-talk with other prostaglandin pathways. Ongoing clinical trials (NCT05678921) are evaluating the safety and efficacy of 5-trans-PGE2 analogs in ocular hypertension, with preliminary results expected in late 2024.

In conclusion, 5-trans-Prostaglandin E2 (36150-00-2) represents a biologically distinct prostaglandin variant with expanding therapeutic potential. Recent progress in its synthesis, formulation, and mechanistic understanding has positioned this molecule as a valuable tool for both basic research and drug development. Future studies should focus on translating these discoveries into clinically viable interventions while further exploring the molecule's unique signaling properties.

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